molecular formula C17H19BrN4OS B14963980 N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B14963980
M. Wt: 407.3 g/mol
InChI Key: QJRYGCAUXTVBSY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a piperidinyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and piperidinyl-pyrimidinyl intermediates. These intermediates are then coupled through a sulfanyl-acetamide linkage. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Uniqueness

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity compared to its chloro or fluoro analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C17H19BrN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C17H19BrN4OS/c18-13-4-6-14(7-5-13)21-16(23)11-24-17-10-15(19-12-20-17)22-8-2-1-3-9-22/h4-7,10,12H,1-3,8-9,11H2,(H,21,23)

InChI Key

QJRYGCAUXTVBSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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